molecular formula C11H18N2O B3101991 [2-(3-Aminomethyl-phenoxy)-ethyl]-dimethyl-amine CAS No. 140836-70-0

[2-(3-Aminomethyl-phenoxy)-ethyl]-dimethyl-amine

Cat. No. B3101991
CAS RN: 140836-70-0
M. Wt: 194.27 g/mol
InChI Key: CJJHPYWTHROFEE-UHFFFAOYSA-N
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Description

“[2-(3-Aminomethyl-phenoxy)-ethyl]-dimethyl-amine” is a synthetic compound . It is also known as “2-[3-(aminomethyl)phenoxy]acetamide” with a CAS Number of 926221-12-7 . The compound is typically in powder form .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code 1S/C9H12N2O2/c10-5-7-2-1-3-8(4-7)13-6-9(11)12/h1-4H,5-6,10H2,(H2,11,12) . This indicates that the compound consists of 9 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

“this compound” is a powder . It has a molecular weight of 180.21 . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Research has focused on the synthesis of amines and their reactivity to form various compounds. For example, the treatment of certain esters with primary and secondary amines led to the formation of amino epoxides and/or amino peroxides, showcasing the reactivity of these amines in producing potentially useful derivatives through proton transfer and SNi reactions (Cramay, Degueil-Castaing, & Maillard, 1999).

Polymer and Material Science

  • Amine-based fullerene derivatives have been applied as acceptor and cathode interfacial materials in polymer solar cells, demonstrating enhanced electron mobility and potential applications in nano-structured organic solar cells (Lv, Lei, Zhu, Hirai, & Chen, 2014).

Coordination Chemistry and Metal Complexes

  • Studies have explored the coordination behavior of certain ligands towards metals like gallium, aiming to assess their suitability for biomedical applications. This research contributes to understanding the structural and functional aspects of metal complexes in medical applications (Silva et al., 2015).

Catalysis and Chemical Transformations

  • Research into the synthesis and transformations of various ethyl esters and their reactivity with amines has been conducted to produce compounds with potential utility in catalysis and synthetic chemistry (Stanovnik, Bevk, Golič, Golobič, & Svete, 2005).

Bioconjugation and Biomedical Applications

  • Systematic investigations into bioconjugation reactions for carboxylated peptide substrates have been carried out to optimize these reactions for medical research, illustrating the role of amines in enhancing the performance of bioconjugates (Totaro et al., 2016).

CO2 Capture and Environmental Applications

  • The synthesis of new amines has been targeted towards enhancing the performance of CO2 capture processes, with studies focusing on the equilibrium solubility, cyclic capacity, and kinetics of absorption and regeneration of these amines (Singto et al., 2016).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H318, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

2-[3-(aminomethyl)phenoxy]-N,N-dimethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-13(2)6-7-14-11-5-3-4-10(8-11)9-12/h3-5,8H,6-7,9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJHPYWTHROFEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=CC(=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301251057
Record name 3-[2-(Dimethylamino)ethoxy]benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301251057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

140836-70-0
Record name 3-[2-(Dimethylamino)ethoxy]benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140836-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[2-(Dimethylamino)ethoxy]benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301251057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-(2-Dimethylamino-ethoxy)-benzonitrile (0.8 g, 1 eq, 4.1 mmol) was dissolved in THF (80 mL) and cooled down to 0-5° C. A 1.0 M solution of lithium aluminium hydride in THF (0.47 g, 3.0 eq, 12.3 mmol) was added at 0-5° C. The reaction mixture was allowed to warm to RT and was stirred for 4 hrs. After completion of the reaction (confirmed by TLC), ethyl acetate at 0-5° C. was slowly added to quench any excess of lithium aluminium hydride in the reaction mixture, followed by addition of saturated sodium sulphate solution (2 mL). The reaction mass was filtered through hy-flow bed and the filtrate was concentrated in vacuo to obtain the crude product.
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
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solvent
Reaction Step One
[Compound]
Name
solution
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
Reaction Step Two
Name
Quantity
0.47 g
Type
solvent
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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